molecular formula C10H14BBrO3 B1277896 3-Bromo-2-butoxyphenylboronic acid CAS No. 480425-34-1

3-Bromo-2-butoxyphenylboronic acid

Cat. No.: B1277896
CAS No.: 480425-34-1
M. Wt: 272.93 g/mol
InChI Key: HKYOOGBELZHMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxyphenylboronic acid typically involves the borylation of 3-bromo-2-butoxybenzene. This can be achieved through various methods, including the use of bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, with the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-butoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-butoxyphenylboronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(3-bromo-2-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOOGBELZHMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399471
Record name 3-Bromo-2-butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-34-1
Record name 3-Bromo-2-butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.